molecular formula C10H21F6NSi2 B1329955 Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)- CAS No. 39482-87-6

Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-

Cat. No. B1329955
CAS RN: 39482-87-6
M. Wt: 325.44 g/mol
InChI Key: ITRFWRDOAWGZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-” is a chemical compound with the empirical formula C10H21N1F6Si2 . It is also known as 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane . The CAS Number is 39482-87-6 .


Molecular Structure Analysis

The molecular weight of this compound is 325.44 . The SMILES string representation is Si(F)F)©C)(CCC(F)(F)F)©C .

Scientific Research Applications

1. Use in Analytical Chemistry

Silanamine derivatives have been extensively utilized as silylating agents in analytical chemistry. For instance, a specific silylating agent, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), has been used for derivatization of non-steroidal anti-inflammatory drugs (NSAIDs) for gas chromatography-mass spectrometry (GC-MS) analysis. This agent produces mono-O-dimethyltrifluoropropylsilyl derivatives, offering an alternative to traditional silylating and methylating reagents in trace analysis of NSAIDs in environmental samples (Caban et al., 2014).

2. Application in Environmental Analysis

DIMETRIS has also been employed as a derivatizing agent for β-blockers and β-agonists in environmental samples. The agent’s selective reaction with hydroxyl groups, without the need for catalysts, and the formation of derivatives with favorable chromatographic properties make it suitable for trace analysis of pharmaceuticals in natural samples (Caban et al., 2013).

3. Derivatization of Estrogenic Compounds

Another study utilized DIMETRIS for the derivatization of natural and synthetic estrogens, comparing its properties with other commonly used silylating agents. This application highlighted DIMETRIS's utility in derivatizing thermally unstable estrogenic compounds for GC/MS analysis, further demonstrating its broad applicability in analytical chemistry (Caban et al., 2013).

4. Synthesis of High Molecular Weight Polymers

Silanamine derivatives are also integral in the synthesis of high molecular weight polymers. For example, the synthesis of fluoralkylarylene-siloxanylene polymers involved intermediates such as methyl(3,3,3-trifluoropropyl)diethoxysilane, showcasing the utility of these compounds in polymer chemistry (Elliott, 1979).

5. Development of Polycondensation Techniques

Research has also explored the use of silanamine units in polycondensation processes, such as in the preparation of poly(1,1-dimethyl-1-silylethylene). These studies contribute to the development of new materials with diverse applications, ranging from industrial to biomedical fields (Jallouli et al., 1997).

Safety and Hazards

This compound is classified under WGK 3, indicating it poses a high hazard to water . The flash point is not applicable .

properties

IUPAC Name

3-[[[dimethyl(3,3,3-trifluoropropyl)silyl]amino]-dimethylsilyl]-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21F6NSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRFWRDOAWGZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC(F)(F)F)N[Si](C)(C)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21F6NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068177
Record name Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-

CAS RN

39482-87-6
Record name N-[Dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)silanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39482-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039482876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)silylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BIS(3,3,3-TRIFLUOROPROPYL)-1,1,3,3-TETRAMETHYLDISILAZANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X66164Y9QH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.